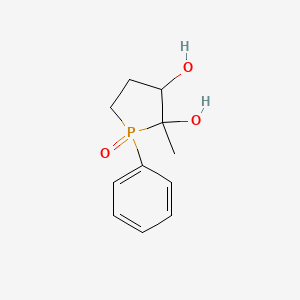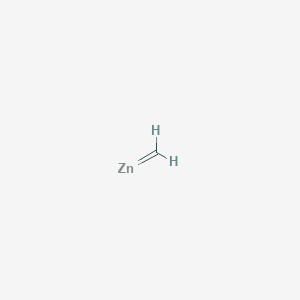
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is an organic compound characterized by the presence of multiple bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate typically involves the bromination of methyl 2-methylbutanoate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield methyl 2-iodo-4,4,4-tribromo-2-methylbutanoate, while reduction can produce methyl 2,4,4-tribromo-2-methylbutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Wirkmechanismus
The mechanism of action of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Methyl 2,4,4,4-tetrachloro-2-methylbutanoate
- Methyl 2,4,4,4-tetrabromo-2-ethylbutanoate
Uniqueness
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is unique due to the presence of four bromine atoms, which impart distinct chemical properties compared to its analogs with fewer bromine atoms or different halogens
Eigenschaften
CAS-Nummer |
118373-88-9 |
|---|---|
Molekularformel |
C6H8Br4O2 |
Molekulargewicht |
431.74 g/mol |
IUPAC-Name |
methyl 2,4,4,4-tetrabromo-2-methylbutanoate |
InChI |
InChI=1S/C6H8Br4O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3 |
InChI-Schlüssel |
RPQONZALAZLKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(Br)(Br)Br)(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



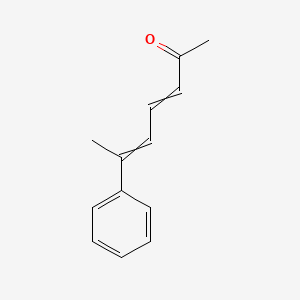
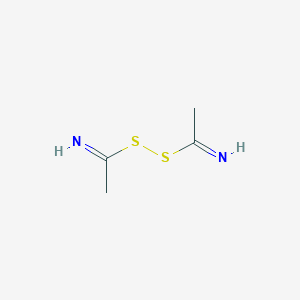

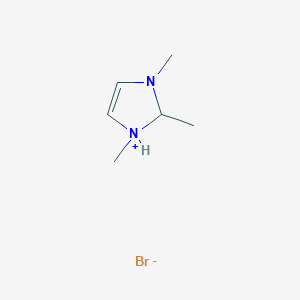
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)

